molecular formula C12H10N2 B11908399 1-Aminonaphthalene-5-acetonitrile

1-Aminonaphthalene-5-acetonitrile

Katalognummer: B11908399
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: HUPCZIVTCJXOHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Aminonaphthalene-5-acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the fifth position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-5-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent such as dimethylformamide to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving high efficiency and product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Aminonaphthalene-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic or basic conditions.

Major Products Formed:

    Oxidation: Nitro- or nitroso-naphthalene derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Aminonaphthalene-5-acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-aminonaphthalene-5-acetonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitrile group can engage in electrophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-Aminonaphthalene-4-sulfonic acid: Known for its use in dye synthesis.

    1-Aminonaphthalene-6-sulfonic acid: Utilized in the production of pigments.

    1-Aminoanthraquinone: Studied for its redox properties and applications in organic electronics.

Uniqueness: 1-Aminonaphthalene-5-acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other naphthalene derivatives. Its combination of an amino group and a nitrile group makes it a versatile intermediate in organic synthesis and materials science.

Eigenschaften

Molekularformel

C12H10N2

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-(5-aminonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-9-3-1-5-11-10(9)4-2-6-12(11)14/h1-6H,7,14H2

InChI-Schlüssel

HUPCZIVTCJXOHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=CC=C(C2=C1)N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.